molecular formula C9H7F3N2O4 B2777426 Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate CAS No. 913299-80-6

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B2777426
CAS No.: 913299-80-6
M. Wt: 264.16
InChI Key: DQZRQVGFBFXRRX-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H7F3N2O4 . It is an important intermediate in the pharmaceutical and agricultural industries .


Synthesis Analysis

The synthesis of “this compound” involves a two-step process . The first step involves the reaction of 2-nitro-4-(trifluoromethyl)benzamide with 40% sulfuric acid in methanol under reflux conditions for 24 hours. The reaction mixture is then washed with dichloromethane and saturated sodium bicarbonate solution. The organic phase is collected and evaporated to yield the product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and four oxygen atoms . The trifluoromethyl group (-CF3) and the nitro group (-NO2) are attached to the benzene ring, which is further substituted with an amino group (-NH2) and a methyl ester group (-COOCH3) .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of isoxazolinone antibacterial agents, using nitrogen as a replacement for the stereogenic center of the molecule . It has also been used in the preparation of benzo[b]azepines as inhibitors of cholesterol ester transfer .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact physical and chemical properties such as density, melting point, and boiling point are not available in the sources .

Scientific Research Applications

Crystallography and Molecular Structure

Research in crystallography has utilized compounds related to methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate to understand the hydrogen bonding and molecular structure of complex molecules. For instance, Portilla et al. (2007) examined the hydrogen-bonded structures of two isomeric reaction products related to this compound, demonstrating the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming complex molecular sheets and chains (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Organic Synthesis

In organic synthesis, the compound and its derivatives are used as key intermediates or reagents. For example, Hwang, Prakash, and Olah (2000) reported on the use of methyl benzoate, activated by trifluoromethanesulfonic acid, in Friedel–Crafts acylation reactions to yield benzophenone derivatives, demonstrating its utility in synthesizing complex organic molecules (Hwang, Prakash, & Olah, 2000).

Pharmaceutical Compound Synthesis

The compound's derivatives have been explored for synthesizing pharmaceutical agents. Feng and Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, showcasing the potential of using such compounds in discovering and developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Prodrug Development

Research on prodrug development has also incorporated similar compounds. Rolando et al. (2013) synthesized water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), known as aspirin, with nitric oxide (NO)-releasing groups, indicating the role of such compounds in designing new therapeutic agents (Rolando et al., 2013).

Photopolymerization

In the field of materials science, compounds related to this compound have been used to study photopolymerization processes. Guillaneuf et al. (2010) investigated nitroxide-mediated photopolymerization, utilizing alkoxyamines derived from similar compounds to understand the mechanism of polymerization under UV irradiation (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Safety and Hazards

“Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate” should be handled with care. Avoid contact with skin and eyes, and avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, or hot surfaces .

Future Directions

“Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate” has potential applications in the synthesis of various pharmaceutical and agricultural products . Its use in the synthesis of isoxazolinone antibacterial agents and benzo[b]azepines as inhibitors of cholesterol ester transfer suggests potential future directions for research and development .

Properties

IUPAC Name

methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-3-5(9(10,11)12)7(6(4)13)14(16)17/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZRQVGFBFXRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
COC(=O)c1ccc(C(F)(F)F)c([N+](=O)[O-])c1NC(C)=O
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-(acetylamino)-3-nitro-4-(trifluoromethyl)benzoate (1.00 g, 3.27 mmol) and 10% hydrochloric acid in methanol solution (10 ml) was heated at 55° C. for 16 h. The reaction mixture was concentrated in vacuo. The residue was diluted with aqueous saturated sodium bicarbonate and extracted with ethyl acetate. The extracts were washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel with a 30% ethyl acetate/n-hexane to give 780 mg (0.030 mol 90%) of the title compound as a yellow powder.
Name
methyl 2-(acetylamino)-3-nitro-4-(trifluoromethyl)benzoate
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1 g
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0 (± 1) mol
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10 mL
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